molecular formula C19H14ClN3 B2410606 2-(4-Chlorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine CAS No. 900019-44-5

2-(4-Chlorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B2410606
CAS RN: 900019-44-5
M. Wt: 319.79
InChI Key: XTRRGRUQCZPSJS-UHFFFAOYSA-N
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Description

The compound “2-(4-Chlorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine” is a derivative of pyrazolo[1,5-a]pyrimidine, which is a pharmacologically important active scaffold . Pyrazolo[1,5-a]pyrimidine derivatives have been found to possess a broad range of medicinal properties such as anticancer, CNS agents, anti-infectious, anti-inflammatory, CRF 1 antagonists, and radio diagnostics .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been achieved through various methods. For instance, a Cu (I) catalyzed 1,3 dipolar cycloaddition reaction (click condition) has been used with synthesized glycone and aglycone intermediates to transform designed triazole-linked pyrazolo[1,5-a]pyrimidine-based glycohybrids .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using spectroscopic techniques such as IR and NMR. For instance, the IR spectrum may show peaks corresponding to NH2 and NH groups, CN, and CO . The 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be analyzed based on the functional groups present in the molecule. For instance, the presence of NH2 and NH groups, CN, and CO in the molecule suggests that it can undergo reactions such as addition, elimination, and substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using spectroscopic techniques such as IR and NMR. The IR spectrum provides information about the functional groups present in the molecule, while the NMR spectra provide information about the hydrogen and carbon atoms in the molecule .

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

2-(4-Chlorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine, along with its derivatives, forms part of a group of compounds known for their unique molecular structures. They exhibit hydrogen bonding, forming chains linked by a single C-H...pi(arene) bond. This structural feature has implications for the compound's potential applications in molecular design and crystallography (Portilla et al., 2005).

Biological Activity and Receptor Affinity

This compound is a part of the pyrazolo[3,4-d]pyrimidine class, which has been shown to exhibit A1 adenosine receptor affinity. This receptor affinity indicates potential biological activities, such as being a general class of compounds with specific target interactions in biological systems (Harden et al., 1991).

Synthesis of Derivatives

The compound's derivatives are actively researched for their synthesis and characterization. New derivatives have been synthesized, providing insights into chemical properties and potential applications in various fields like medicine and agriculture (Li-feng, 2011).

Herbicidal Activity

Derivatives of pyrazolo[3,4-d]pyrimidine, including those similar to this compound, have shown herbicidal activity. This suggests potential applications in agriculture for controlling weeds or unwanted vegetation (Luo et al., 2017).

Anticancer Properties

Some derivatives of pyrazolo[1,5-a]pyrimidine have been synthesized with potential anti-inflammatory and anti-cancer properties. These properties highlight the compound's relevance in pharmaceutical research and drug development (Auzzi et al., 1983).

Potential in Organometallic Chemistry

Studies have shown that certain pyrazolo[1,5-a]pyrimidine-based organometallic complexes exhibit potent cytotoxic nature and antimicrobial activity. This opens avenues for research in organometallic chemistry and its application in medical science (Varma et al., 2020).

Future Directions

The future directions for research on “2-(4-Chlorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine” could include further exploration of its pharmacological properties and potential therapeutic applications. For instance, it could be investigated for its potential as a novel CDK2 inhibitor, given the pharmacological potential of the pyrazole moiety .

properties

IUPAC Name

2-(4-chlorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3/c1-13-2-4-14(5-3-13)16-11-21-19-10-18(22-23(19)12-16)15-6-8-17(20)9-7-15/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRRGRUQCZPSJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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